molecular formula C9H8Cl2O B14712585 2,3-Dichloro-3-phenylpropanal CAS No. 20473-36-3

2,3-Dichloro-3-phenylpropanal

Cat. No.: B14712585
CAS No.: 20473-36-3
M. Wt: 203.06 g/mol
InChI Key: ICNABEJOLUCNMJ-UHFFFAOYSA-N
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Description

2,3-Dichloro-3-phenylpropanal is a halogenated organic compound featuring a propanal backbone substituted with two chlorine atoms at positions 2 and 3, along with a phenyl group at position 2. This aldehyde derivative combines electrophilic reactivity (due to the aldehyde group) with hydrophobic and steric effects from the chlorine and phenyl substituents.

Properties

CAS No.

20473-36-3

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

2,3-dichloro-3-phenylpropanal

InChI

InChI=1S/C9H8Cl2O/c10-8(6-12)9(11)7-4-2-1-3-5-7/h1-6,8-9H

InChI Key

ICNABEJOLUCNMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(C=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dichloro-3-phenylpropanal can be synthesized through several methods. One common approach involves the chlorination of 3-phenylpropanal using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent over-chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing the formation of by-products. The use of catalysts and optimized reaction parameters further improves the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-3-phenylpropanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dichloro-3-phenylpropanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dichloro-3-phenylpropanal involves its reactivity towards nucleophiles and electrophiles. The presence of chlorine atoms makes it a good electrophile, allowing it to participate in nucleophilic substitution reactions. Additionally, the aldehyde group can undergo various transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between 2,3-Dichloro-3-phenylpropanal and related compounds:

Compound Name Structure Highlights Functional Group Key Properties/Applications References
This compound C₆H₅-C(Cl)₂-CHO Aldehyde Hypothesized use in agrochemical synthesis Limited data
1,2,3-Trichloropropane Cl-CH₂-CHCl-CH₂Cl Alkane Industrial solvent; carcinogenic potential
2,3-Dichloro-DL-Phenylalanine NH₂-CH(C₆H₃Cl₂)-COOH Amino acid Pharmaceutical intermediate
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol HO-CH₂-CH(NHCH₃)-C₄H₃S Alcohol/amine Impurity in drospirenone synthesis
Key Observations:

Functional Group Influence: Unlike 1,2,3-Trichloropropane (a fully chlorinated alkane), this compound’s aldehyde group confers nucleophilic reactivity, making it prone to condensation or oxidation reactions. This contrasts with 2,3-Dichloro-DL-Phenylalanine, where the carboxylic acid and amine groups enable peptide bonding in drug synthesis . The thiophene-containing propanol derivative () shares a heterocyclic aromatic system but lacks the electrophilic aldehyde, reducing its reactivity compared to the target compound.

Chlorination Patterns: 1,2,3-Trichloropropane’s tri-chlorination is linked to high toxicity, including liver and kidney damage in rodent studies .

Pharmaceutical Relevance: 2,3-Dichloro-DL-Phenylalanine’s structural similarity to neurotransmitters highlights the role of dichloro-phenyl groups in modulating biological activity.

Toxicity and Environmental Behavior

While 1,2,3-Trichloropropane is well-documented as a persistent environmental pollutant with carcinogenic risks , data on this compound remain speculative. The phenyl group may enhance binding to organic matter in soil, reducing mobility compared to fully aliphatic chlorinated compounds.

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